molecular formula C22H31N5O B2625018 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1797401-12-7

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2625018
CAS No.: 1797401-12-7
M. Wt: 381.524
InChI Key: GLPDRXYBZOVZDX-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. Compounds featuring the urea functional group and piperidine moiety are widely recognized as key scaffolds in pharmaceutical development due to their versatile biological activities and ability to serve as central cores for drug candidates . The piperidine ring, a common feature in this molecule, is a privileged structure found in more than twenty classes of approved pharmaceuticals, underscoring its fundamental importance in the design of bioactive molecules . The specific structural combination of the urea linker, a lipophilic 4-tert-butylphenyl group, and a piperidine ring substituted with a methylpyridazine heterocycle suggests potential for targeted biological activity. Urea-based structures are frequently explored as high-affinity ligands for various enzyme systems and cellular receptors. For instance, structurally related urea compounds, such as the TRPV1 antagonist BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide), demonstrate the therapeutic potential of this chemical class in areas like chronic pain research . Similarly, urea derivatives incorporating aminopyridine motifs have been developed as potent and selective inhibitors for kinase targets such as CDK12/13, which are relevant in oncology research . Researchers can utilize this compound as a chemical intermediate for further synthetic elaboration or as a pharmacological tool compound to probe biological pathways. Its structure offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-16-5-10-20(26-25-16)27-13-11-17(12-14-27)15-23-21(28)24-19-8-6-18(7-9-19)22(2,3)4/h5-10,17H,11-15H2,1-4H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPDRXYBZOVZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridazinyl-piperidine intermediate: This step involves the reaction of 6-methylpyridazine with piperidine under specific conditions to form the intermediate.

    Coupling with tert-butylphenyl isocyanate: The intermediate is then reacted with tert-butylphenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates.

    Solvent selection: Choosing appropriate solvents to enhance reaction efficiency.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.

    Pathways: The compound could influence signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group in the target compound distinguishes it from analogs with trifluoromethyl () or sulfonyl groups (), offering a balance of hydrophobicity and steric bulk.
  • Pyridazine, a less common heterocycle compared to coumarin () or pyrimidine (), may confer unique binding interactions in biological systems.

Key Observations :

  • Yields for urea derivatives vary widely (35–80%), influenced by steric hindrance (e.g., tert-butyl) or reactive intermediates (e.g., sulfonyl chlorides in ).
  • The target compound’s synthesis may face challenges in purifying the tert-butylphenylurea intermediate due to its hydrophobicity.

Physicochemical and Functional Properties

Limited data exist for the target compound, but comparisons with analogs suggest trends:

Property Target Compound Analog (Reference) Implications
Lipophilicity High (tert-butyl) Moderate (Compound 8a, CF₃ group) Tert-butyl may improve cell permeability but reduce aqueous solubility
Hydrogen Bonding 2 donors (urea), pyridazine N 2 donors (Compound 8a), 7 acceptors () Pyridazine’s N atoms could enhance target engagement vs. sulfonyl groups
Thermal Stability Not reported High (Compound 32, m.p. 230.8°C) Bulky substituents often correlate with higher melting points

Functional Insights :

  • The pyridazine ring’s nitrogen atoms may mimic natural substrates in enzyme-binding pockets, as seen in trypsin inhibitors () .
  • Tert-butyl groups in MI-490 () and the target compound suggest a role in hydrophobic pocket interactions.

Biological Activity

The compound 1-(4-(Tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H26N4O\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{O}

Key Structural Features:

  • Tert-butyl group : Enhances lipophilicity and may influence receptor binding.
  • Piperidine ring : Associated with various pharmacological activities.
  • Pyridazine moiety : Potentially contributes to biological interactions.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of urea derivatives. For instance, related compounds have shown activity against Plasmodium falciparum with low cytotoxicity towards mammalian cells. The selectivity index (SI) for these compounds is reported to be around 54, indicating a promising therapeutic window for further development .

The proposed mechanism involves the inhibition of specific enzymes within the Plasmodium species, particularly through interactions with ATP-binding sites. The urea group in these compounds is believed to form hydrogen bonds with critical residues in the enzyme's active site, enhancing their inhibitory effects .

Study 1: Synthesis and Evaluation

In a study focused on the synthesis and evaluation of phenylurea derivatives, it was found that modifications at the 2-position of pyrimidine rings significantly improved antimalarial activity. The incorporation of polar substituents was crucial for enhancing solubility and permeability, which are critical factors for bioavailability .

Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis indicated that lipophilicity was a key driver for improved activity against Plasmodium falciparum. Compounds with optimal lipophilic properties exhibited enhanced interaction with biological targets while maintaining low toxicity profiles .

Data Table: Biological Activity Summary

Compound NameActivitySelectivity IndexMechanism
This compoundAntimalarial54Inhibition of ATP-binding enzymes
Related Urea DerivativesAntimalarialVariesH-bonding with active site residues

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing 1-(4-(tert-butyl)phenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed. For example, the urea moiety can be introduced via reaction of an isocyanate intermediate with a piperidinylmethylamine derivative. Key steps include:

  • Piperidine functionalization : Protection/deprotection of the piperidine nitrogen (e.g., using tert-butyloxycarbonyl (Boc) groups) to control reactivity .
  • Coupling reactions : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to form urea bonds under anhydrous conditions .
  • Purification : Flash chromatography with gradients of petroleum ether/ethyl acetate (60:40 to 90:10) to isolate intermediates .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.05–1.2 equivalents of amine to isocyanate) to minimize side products .

Q. How can spectroscopic techniques (NMR, HRMS) be used to confirm the structure of this compound?

  • 1H NMR : Identify diagnostic peaks such as:

  • tert-butyl protons (singlet at ~1.3 ppm) .
  • Pyridazine aromatic protons (downfield shifts due to electron-withdrawing effects) .
  • Urea NH protons (broad signals at ~6–8 ppm, solvent-dependent) .
    • HRMS : Confirm molecular formula (e.g., [M+H]+ ion) with mass accuracy <5 ppm. For example, a related urea derivative (C17H19ClN2O) showed a calculated mass of 302.1189 vs. observed 302.1192 .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup for water-reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Case study : If 13C NMR shows unexpected peaks, consider:

  • Rotamers : Urea NH groups can restrict rotation, causing splitting of signals. Use variable-temperature NMR to confirm .
  • Impurity analysis : Compare with HRMS data to identify byproducts (e.g., incomplete Boc deprotection) .
    • Contradiction resolution : For ambiguous NOESY correlations, synthesize a deuterated analog or use computational modeling (DFT) to predict coupling patterns .

Q. What strategies improve the compound’s stability in aqueous buffers for in vitro assays?

  • pH optimization : Urea derivatives are prone to hydrolysis under acidic/basic conditions. Use phosphate-buffered saline (PBS, pH 7.4) for short-term stability .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent degradation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing tert-butyl with trifluoromethyl or methoxy) and compare IC50 values .
  • Key parameters :

  • Lipophilicity : Measure logP values (e.g., using shake-flask method) to correlate with membrane permeability .
  • H-bond donors/acceptors : Use X-ray crystallography to map interactions with target proteins .

Q. What in vitro assays are suitable for assessing the compound’s inhibition of soluble epoxide hydrolase (sEH)?

  • Fluorescent substrate assay : Use CMNPC (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxyran-2-yl)methyl] carbonate) as a substrate. Monitor fluorescence increase (Ex/Em = 330/465 nm) upon hydrolysis .
  • Controls : Include positive controls (e.g., AUDA, a known sEH inhibitor) and validate with LC-MS quantification of epoxide metabolites .

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